3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a chemical compound with the molecular formula C9H8BrClO3. It is known for its applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid typically involves multi-step reactions. One common method starts with the bromination of 3-chlorophenylacetic acid using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to its desired effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chloropropiophenone: This compound is similar in structure but lacks the oxo group, making it less reactive in certain reactions.
3-Chlorophenylacetic acid: This compound lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-chloropropiophenone: Similar but with different positional isomers, leading to variations in chemical behavior
Uniqueness
3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in multiple fields of research and industry.
Properties
Molecular Formula |
C9H6BrClO3 |
---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-(2-bromo-3-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
IZMVLGWMEMCVIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.